N-Heptyl-3,4,5-trihydroxybenzamide

Catalog No.
S3332883
CAS No.
100079-23-0
M.F
C14H21NO4
M. Wt
267.32 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Heptyl-3,4,5-trihydroxybenzamide

CAS Number

100079-23-0

Product Name

N-Heptyl-3,4,5-trihydroxybenzamide

IUPAC Name

N-heptyl-3,4,5-trihydroxybenzamide

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C14H21NO4/c1-2-3-4-5-6-7-15-14(19)10-8-11(16)13(18)12(17)9-10/h8-9,16-18H,2-7H2,1H3,(H,15,19)

InChI Key

LKNDXGONKWFJFY-UHFFFAOYSA-N

SMILES

CCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O

Canonical SMILES

CCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O

N-Heptyl-3,4,5-trihydroxybenzamide is a derivative of 3,4,5-trihydroxybenzamide, characterized by the addition of a heptyl group (a seven-carbon alkyl chain) to the nitrogen atom of the amide functional group. This compound features a benzene ring with three hydroxyl groups located at the 3, 4, and 5 positions, making it a polyphenolic compound. The molecular formula for N-Heptyl-3,4,5-trihydroxybenzamide is C14H21NO4C_{14}H_{21}NO_4 and it is noted for its potential biological activities, particularly in the field of medicinal chemistry.

Typical of amides and phenolic compounds. These include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3,4,5-trihydroxybenzoic acid and heptylamine.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyl groups under certain conditions.
  • Reduction: The carbonyl functionalities can be reduced back to alcohols.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

N-Heptyl-3,4,5-trihydroxybenzamide exhibits various biological activities that are primarily attributed to its phenolic structure. Research indicates that compounds in this class may possess:

  • Antioxidant Activity: The hydroxyl groups contribute to the scavenging of free radicals.
  • Anticancer Properties: Similar compounds have shown efficacy in inhibiting cancer cell proliferation. For instance, derivatives of 3,4,5-trihydroxybenzamide have been studied for their effects on colon carcinoma cell lines .
  • Anti-inflammatory Effects: Compounds with similar structures have been shown to inhibit enzymes like lipoxygenase, which play a role in inflammatory processes .

The synthesis of N-Heptyl-3,4,5-trihydroxybenzamide typically involves the amidation of 3,4,5-trihydroxybenzoic acid with heptylamine. A common method includes:

  • Dissolving 3,4,5-trihydroxybenzoic acid in a suitable solvent (like dimethylformamide).
  • Adding an activating agent (such as HOBt) and a coupling reagent (like WSCD.HCl).
  • Introducing heptylamine and allowing the reaction to proceed under stirring at room temperature.
  • Isolating the product through extraction and purification techniques such as column chromatography .

N-Heptyl-3,4,5-trihydroxybenzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may be developed as a therapeutic agent for cancer treatment or as an anti-inflammatory drug.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare formulations.
  • Food Industry: As an antioxidant additive to prevent oxidative degradation in food products.

Interaction studies involving N-Heptyl-3,4,5-trihydroxybenzamide focus on its mechanism of action within biological systems. These studies typically assess:

  • Enzyme Inhibition: Investigating how effectively the compound inhibits enzymes like lipoxygenase or cyclooxygenase.
  • Cellular Uptake: Understanding how well the compound penetrates cell membranes and its bioavailability.
  • Synergistic Effects: Evaluating how this compound interacts with other therapeutic agents to enhance efficacy or reduce side effects.

Several compounds share structural similarities with N-Heptyl-3,4,5-trihydroxybenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3,4-DihydroxybenzamideTwo hydroxyl groups on benzeneKnown for antibacterial activity
3-HydroxybenzamideOne hydroxyl group on benzeneExhibits lower antioxidant capacity
N-Methyl-3,4,5-trihydroxybenzamideMethyl group instead of heptylEnhanced solubility but lower hydrophobicity
3-Nitro-2-hydroxybenzamideNitro group substitutionIncreased anti-inflammatory effects

N-Heptyl-3,4,5-trihydroxybenzamide is unique due to its longer alkyl chain which enhances lipophilicity and may improve membrane permeability compared to shorter alkyl derivatives. This structural feature is crucial for its potential applications in drug development.

XLogP3

2.9

Other CAS

100079-23-0

Wikipedia

Benzamide, N-heptyl-3,4,5-trihydroxy-

Dates

Last modified: 07-26-2023

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